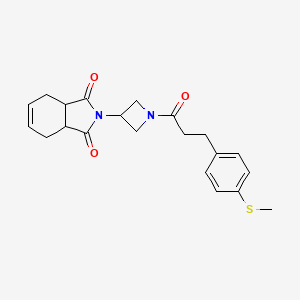
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid, also known as QAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. QAA is a derivative of quinazoline and has a molecular formula of C17H12N2O3.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- The oxidative decarboxylative amination of arylacetic acids, facilitated by copper catalysis under an oxygen atmosphere, presents a novel method for synthesizing 2-arylquinazolines. This process is significant for its use of molecular oxygen as the oxidant and its capability to produce these compounds efficiently through multiple C–N bond formations, offering a greener alternative with H2O and CO2 as the only wastes (Yan et al., 2016).
- A study on the cyclopalladation of (S)-2-tert-butyl-4-phenyl-2-oxazoline highlighted the endo-effect-driven regioselectivity, revealing insights into the structural conformation and potential applications of the resulting palladium complexes in catalysis and organic synthesis (Mawo et al., 2007).
Biological Activities
- Quinazoline derivatives have shown promising antimicrobial activities. For instance, novel quinazolinyl acetamides were synthesized for evaluating their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated significant potency compared to standard drugs, highlighting their potential in medical applications (Alagarsamy et al., 2015).
- Another research effort synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, where specific derivatives showed good activity against standard drugs. This suggests the relevance of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
- Further research into quinazoline derivatives has indicated their potential as anticancer agents. A study investigating heterocyclic compounds from 4h-3,1-benzoxazin-4-one derivatives revealed that some target compounds exhibited selective anticancer activity, underscoring the therapeutic potential of quinazoline frameworks in oncology (Abdel-Rahman, 2005).
Propriétés
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)15(17-16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAHAUCCAQVAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)







![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)
![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)
